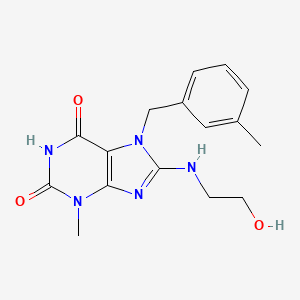

8-((2-hydroxyethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((2-hydroxyethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a chemical compound with potential applications in scientific research. It is also known as Rolipram and belongs to the class of phosphodiesterase inhibitors. This compound has been extensively studied for its various biochemical and physiological effects, making it a valuable tool for researchers.

Scientific Research Applications

Natural Product Isolation

Research on natural products has led to the isolation of complex bromophenols and brominated compounds from marine sources, such as the red alga Rhodomela confervoides. These compounds, including derivatives of purine, exhibit unique structural features and potential biological activities (Ma et al., 2007) (Ma et al., 2007).

Chemical Synthesis and Structural Analysis

The synthesis and structural elucidation of purine derivatives have been a focus of several studies. For instance, the crystal structure of specific purine compounds reveals insights into their molecular geometry, which is crucial for understanding their chemical behavior and potential interactions with biological targets (Karczmarzyk et al., 1995) (Karczmarzyk et al., 1995).

Biological Activity and Pharmacological Evaluation

The exploration of biological activities of purine derivatives has led to discoveries in areas such as antiviral research, where specific purine analogs have been synthesized and evaluated for their activity against various viruses (Kim et al., 1978) (Kim et al., 1978). Additionally, studies on dipeptidyl peptidase IV (DPP-IV) inhibitors have identified purine-dione derivatives as potential therapeutic agents for managing conditions such as diabetes (Mo et al., 2015) (Mo et al., 2015).

Methodological Developments in Synthesis

Methodological advancements in the synthesis of purine derivatives, such as the use of protective groups, have been explored to overcome challenges in the synthesis of substituted purines. For example, the utilization of thietanyl protection has facilitated the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, highlighting innovative approaches to purine chemistry (Khaliullin & Shabalina, 2020) (Khaliullin & Shabalina, 2020).

properties

IUPAC Name |

8-(2-hydroxyethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-10-4-3-5-11(8-10)9-21-12-13(18-15(21)17-6-7-22)20(2)16(24)19-14(12)23/h3-5,8,22H,6-7,9H2,1-2H3,(H,17,18)(H,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVFSBMPXHYCEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2NCCO)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((2-hydroxyethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(3-Ethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2568945.png)

![N-(2-methoxy-5-methylphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2568948.png)

![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid](/img/structure/B2568950.png)

![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide](/img/structure/B2568954.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2568955.png)

![1-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2568958.png)

![N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2568962.png)

![4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2568964.png)

![Tert-butyl 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B2568965.png)